molecular formula C11H9NO2 B12284122 (E)-3-(1H-Indol-4-YL)acrylic acid

(E)-3-(1H-Indol-4-YL)acrylic acid

Cat. No.: B12284122
M. Wt: 187.19 g/mol
InChI Key: RJBBQOCJVSLAMB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1H-Indol-4-YL)acrylic acid is an organic compound that features an indole ring system fused with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid typically involves the condensation of indole derivatives with acrylic acid or its derivatives. One common method is the Knoevenagel condensation, where indole-4-carboxaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-Indol-4-YL)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include indole-4-carboxylic acids, saturated indole derivatives, and various substituted indoles, depending on the specific reaction and conditions used.

Scientific Research Applications

(E)-3-(1H-Indol-4-YL)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of novel materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-3-(1H-Indol-4-YL)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The acrylic acid moiety can participate in additional interactions, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    Indole-3-butyric acid: Another plant hormone with applications in agriculture.

Uniqueness

(E)-3-(1H-Indol-4-YL)acrylic acid is unique due to its combination of the indole ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other indole derivatives.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(E)-3-(1H-indol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+

InChI Key

RJBBQOCJVSLAMB-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.